Koninginin E

描述

Koninginin E is a biologically active natural product isolated from the fungus Trichoderma koningii. It is a congener of previously identified compounds such as Koninginins A, B, and C. This compound has garnered significant interest due to its ability to inhibit the growth of etiolated wheat coleoptiles by 65% at a concentration of 10^-3 M .

准备方法

Synthetic Routes and Reaction Conditions: Koninginin E is typically isolated from Trichoderma koningii through fermentation on a shredded wheat medium. The isolation process involves selective supercritical fluid extraction, which is employed to rapidly isolate this otherwise intractable compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Trichoderma koningii followed by extraction and purification processes. The use of supercritical fluid extraction is particularly advantageous in industrial settings due to its efficiency and selectivity .

化学反应分析

Types of Reactions: Koninginin E, being a polyketide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the ketone groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Koninginin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound for studying polyketide biosynthesis and structure-activity relationships.

Biology:

- Investigated for its role in inhibiting the growth of plant pathogens, making it a potential biocontrol agent in agriculture .

Medicine:

Industry:

作用机制

Koninginin E exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell growth and metabolism. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the growth of etiolated wheat coleoptiles by disrupting cellular processes .

相似化合物的比较

Koninginin A: Known for its antifungal properties.

Koninginin B: Exhibits antimicrobial activity.

Koninginin C: Studied for its role in plant growth regulation.

Uniqueness: Koninginin E is unique due to its specific inhibitory effect on the growth of etiolated wheat coleoptiles, which is not observed in other Koninginins to the same extent .

生物活性

Koninginin E is a polyketide compound isolated from the fungus Trichoderma koningii, known for its diverse biological activities, particularly in antifungal and antibacterial domains. This article synthesizes current research findings on the biological activity of this compound, detailing its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Isolation

This compound was identified through the fermentation of Trichoderma koningii on shredded wheat medium. Its structure was elucidated using a combination of spectroscopic techniques, including NMR and mass spectrometry, confirming it as a member of the koninginin family of polyketides .

Antifungal Activity

This compound has demonstrated significant antifungal properties. It was found to be effective against several fungal pathogens:

- Candida albicans : Exhibited an IC50 value of 4.9 μg/mL, indicating strong antifungal activity .

- Gaeumannomyces graminis var. tritici : Showed notable efficacy, suggesting potential applications in agricultural settings .

The compound's mechanism appears to involve disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, critical for fungal cell membrane integrity.

Antibacterial Activity

This compound also displays antibacterial properties against various bacterial strains:

- Escherichia coli : Demonstrated moderate antibacterial activity.

- Bacillus subtilis : Showed effectiveness in inhibiting growth.

- Salmonella typhimurium : Exhibited weak antibacterial effects .

The antibacterial action may be attributed to the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Study 1: Antifungal Efficacy Assessment

In a greenhouse study, the antifungal activity of this compound was assessed against Gaeumannomyces graminis var. tritici. The results indicated a significant reduction in disease severity compared to untreated controls, showcasing its potential as a biocontrol agent in agriculture .

Study 2: Cytotoxicity Evaluation

A cytotoxicity study revealed that while this compound exhibited antimicrobial properties, it also showed low cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Data Summary Table

| Biological Activity | Pathogen/Organism | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antifungal | Candida albicans | 4.9 μg/mL | Strong antifungal activity |

| Antifungal | Gaeumannomyces graminis | Not specified | Effective in greenhouse studies |

| Antibacterial | Escherichia coli | Moderate | Inhibitory effect observed |

| Antibacterial | Bacillus subtilis | Effective | Growth inhibition |

| Antibacterial | Salmonella typhimurium | Weak | Limited effectiveness |

属性

IUPAC Name |

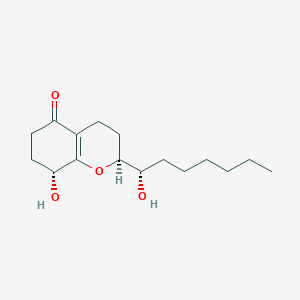

(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHVGPIPHZJQOP-ZNMIVQPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891814 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154631-25-1 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。